Differentiation in Lipophilicity (XLogP3-AA) versus the 3-Cyclopropyl Analog
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (as the free base, CAS 1599865-60-7) has a computed XLogP3-AA value of -0.5 [1]. Its closest analog, 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol, has a higher computed logP of 0.13 [2], making it significantly more lipophilic. This 0.63 log unit difference indicates the target compound will have superior aqueous solubility and a different membrane permeability profile, favoring applications where lower lipophilicity is desired to avoid off-target binding and poor metabolic stability.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol: 0.13 |
| Quantified Difference | Δ 0.63 log units (Target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile; the -0.5 logP value of the target compound predicts better aqueous solubility and a lower risk of metabolic clearance compared to the more lipophilic cyclopropyl analog, making it a more attractive fragment or lead-like starting point.
- [1] PubChem Compound Summary for CID 51136222, (3R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol. National Center for Biotechnology Information. Retrieved 2026-05-04. View Source
- [2] PubChem Compound Summary for CID 102062608, (3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol. National Center for Biotechnology Information. Retrieved 2026-05-04. View Source
